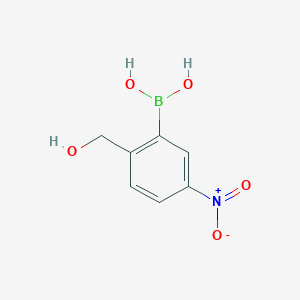
(2-(Hydroxymethyl)-5-nitrophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxymethyl-5-nitro)benzeneboronic acid is a boronic acid derivative with the molecular formula C7H8BNO5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxymethyl-5-nitro)benzeneboronic acid typically involves the reaction of 2-nitrobenzyl alcohol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where the nitro group is reduced, and the boronic acid group is introduced .
Industrial Production Methods
Industrial production of (2-Hydroxymethyl-5-nitro)benzeneboronic acid may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
(2-Hydroxymethyl-5-nitro)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate aryl halide.
Major Products Formed
Oxidation: Formation of 2-formyl-5-nitrophenylboronic acid or 2-carboxy-5-nitrophenylboronic acid.
Reduction: Formation of 2-hydroxymethyl-5-aminophenylboronic acid.
Substitution: Formation of various biaryl compounds depending on the aryl halide used.
科学研究应用
(2-Hydroxymethyl-5-nitro)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of boron-containing drugs, which may have unique pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
作用机制
The mechanism of action of (2-Hydroxymethyl-5-nitro)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The nitro group can undergo reduction to form amino derivatives, which may further interact with biological targets .
相似化合物的比较
Similar Compounds
2-Hydroxymethyl-5-aminophenylboronic acid: Similar structure but with an amino group instead of a nitro group.
2-Hydroxymethyl-5-nitrophenylboronic acid: A closely related compound with slight structural variations.
Uniqueness
(2-Hydroxymethyl-5-nitro)benzeneboronic acid is unique due to its combination of a hydroxymethyl group, a nitro group, and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and medicinal chemistry .
属性
分子式 |
C7H8BNO5 |
|---|---|
分子量 |
196.96 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO5/c10-4-5-1-2-6(9(13)14)3-7(5)8(11)12/h1-3,10-12H,4H2 |
InChI 键 |
IAKSJAQZNWCDDH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CO)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



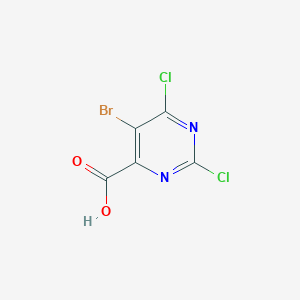
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)
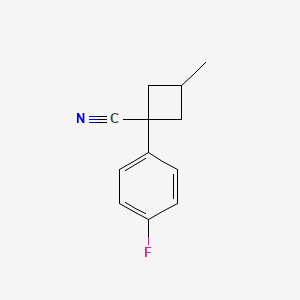
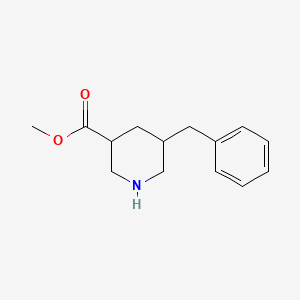
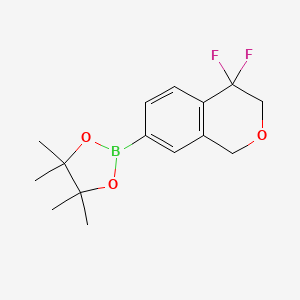
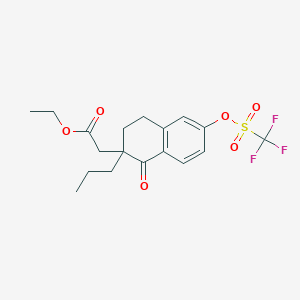

![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)
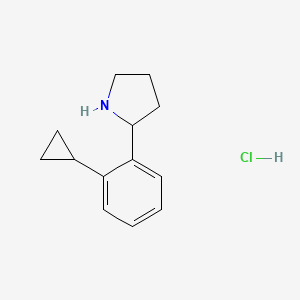

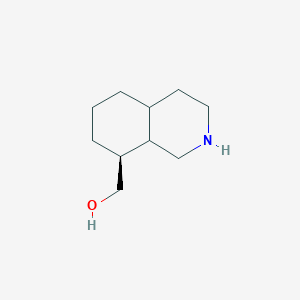
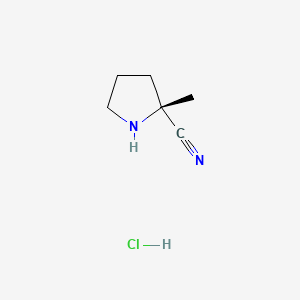
![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
